5-Cyclohexyl-5-methylimidazolidine-2,4-dione
Overview
Description
5-Cyclohexyl-5-methylimidazolidine-2,4-dione, also known as CHMI, is a cyclic organic compound that is widely used in scientific research. It is a versatile molecule that has a wide range of applications, from lab experiments to drug development. CHMI has been studied extensively for its biochemical and physiological effects, as well as its potential for use in drug discovery.
Scientific Research Applications
Overview of Hydantoin Derivatives
Hydantoin derivatives, including 5-Cyclohexyl-5-methylimidazolidine-2,4-dione, are recognized for their significant biological and pharmacological activities, making them an essential scaffold in medicinal chemistry. These compounds have been linked to a variety of therapeutic and agrochemical applications due to their diverse biological activities. Moreover, hydantoins play a crucial role in the chemical or enzymatic synthesis of important, non-natural amino acids and their conjugates, offering potential medical applications. The Bucherer-Bergs reaction is a notable method for producing hydantoins, providing an efficient route for the synthesis of important natural products and new organic compounds with potential therapeutic applications (Shaikh et al., 2023).
Thiazolidinediones and Their Biological Activities
Thiazolidinediones, chemically related to imidazolidine-2,4-dione, have been explored extensively for their potential as PTP 1B inhibitors, offering a new approach to treating insulin resistance and type 2 diabetes mellitus (T2DM). These compounds have shown promise in optimizing the structural framework for potential PTP 1B inhibitors, highlighting their significance in designing novel therapeutics for diabetes management (Verma et al., 2019). Additionally, 2,4-Thiazolidinediones have been reviewed for their antimicrobial, antitumor, and antidiabetic properties, demonstrating their versatility as a pharmacophore for developing a wide range of lead molecules against various clinical disorders (Singh et al., 2022).
Rhodanine and Thiazolidinedione in Drug Discovery
Rhodanine-based compounds, similar in structure to thiazolidinediones and hydantoins, have shown numerous biological activities, although their non-specific target modulation has been a point of criticism. This review discusses the biological activities of rhodanine-based compounds and compares rhodanine and thiazolidine-2,4-dione moieties, providing insight into the challenges and considerations in utilizing these scaffolds for drug discovery (Tomašič & Peterlin Mašič, 2012).
Environmental Implications of Herbicides
The use of mesotrione, a herbicide structurally related to hydantoin derivatives, highlights the importance of understanding the environmental fate and safety of such compounds. This comprehensive review of mesotrione's efficiency, effects, and fate in the environment after 15 years of agricultural use provides insights into its safety profile, suggesting no significant risks to humans, non-target organisms, or the environment (Carles et al., 2017).
properties
IUPAC Name |
5-cyclohexyl-5-methylimidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-10(7-5-3-2-4-6-7)8(13)11-9(14)12-10/h7H,2-6H2,1H3,(H2,11,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMOLUUAPATTDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30274732 | |
Record name | 5-cyclohexyl-5-methylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30274732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6326-77-8 | |
Record name | 2, 5-cyclohexyl-5-methyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30720 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-cyclohexyl-5-methylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30274732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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